IN-1130 exerts its antifibrotic effect by inhibiting the TGF-β signaling pathway. Transforming growth factor-β1 (TGF-β1) is a key fibrogenic cytokine implicated in the development of fibrosis in various diseases. [] Upon binding to its receptor, TGF-β1 activates a cascade of intracellular signaling events, notably the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then translocate to the nucleus and regulate the transcription of genes involved in extracellular matrix production, leading to fibrosis. IN-1130, by inhibiting ALK5, effectively blocks the phosphorylation and nuclear translocation of Smad2/3, thereby reducing the expression of extracellular matrix proteins like plasminogen activator inhibitor-1, fibronectin, collagen I, and collagen IV. []
The research on IN-1130 primarily focuses on its potential in treating fibrotic diseases. A study using fibroblasts derived from Peyronie’s plaque, a fibrotic condition affecting the penis, demonstrated the ability of IN-1130 to attenuate the TGF-β1-induced production of extracellular matrix proteins and inhibit the TGF-β signaling pathway. [] This suggests IN-1130 could be a potential therapeutic strategy for Peyronie’s disease and possibly other fibrotic conditions.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 63953-75-3
CAS No.:
CAS No.: 45804-94-2
CAS No.: